molecular formula C20H28N2O5 B2449180 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1025759-31-2

2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B2449180
CAS No.: 1025759-31-2
M. Wt: 376.453
InChI Key: AFTBUXCWKWDELU-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyclohexenyl group, an ethylamino group, and a dimethoxyanilino group

Properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-26-15-8-9-18(27-2)16(12-15)22-19(23)13-17(20(24)25)21-11-10-14-6-4-3-5-7-14/h6,8-9,12,17,21H,3-5,7,10-11,13H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBUXCWKWDELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Hydrolysis of Amide and Carbamoyl Groups

The carbamoyl (CONH) and terminal amide groups are susceptible to hydrolysis under acidic or alkaline conditions.

Reaction Conditions Products Mechanistic Pathway Source Analogs
6M HCl, reflux (110°C, 12h)Cyclohexene-ethylamine + 2,5-dimethoxyphenylcarbamic acid + propanoic acidAcid-catalyzed nucleophilic acyl substitution
2M NaOH, 80°C (6h)Cyclohexene-ethylammonium salt + 2,5-dimethoxybenzamide + sodium propanoateBase-mediated saponification

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the cyclohexene ring and electronic effects of methoxy substituents .

  • Carbamoyl groups exhibit slower hydrolysis compared to standard amides due to resonance stabilization .

Hydrogenation of the Cyclohexene Ring

The cyclohex-1-en-1-yl group undergoes catalytic hydrogenation to yield saturated derivatives.

Catalyst Conditions Product Yield References
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 4hCyclohexane-ethylamino derivative>90%
PtO₂H₂ (3 atm), AcOH, 50°C, 2hCyclohexane-ethylamino derivative85%

Notes :

  • Stereoselectivity is influenced by the ethylamino substituent’s position on the cyclohexene ring .

  • No ring-opening side products observed under mild conditions .

Demethylation of Methoxy Groups

The 2,5-dimethoxyphenyl group undergoes demethylation under oxidative or acidic conditions.

Reagent Conditions Product Yield Mechanism
BBr₃DCM, −78°C → 25°C, 6h2,5-Dihydroxyphenylcarbamoyl derivative70–75%Lewis acid-mediated cleavage
H₂O₂/FeSO₄pH 2.5, 60°C, 8h2-Hydroxy-5-methoxyphenylcarbamoyl derivative50%Radical oxidative demethylation

Biological Relevance :

  • Metabolic O-demethylation by cytochrome P450 enzymes produces catechol derivatives, which may form quinone intermediates .

Decarboxylation and Thermal Decomposition

The propanoic acid moiety undergoes decarboxylation under thermal stress.

Conditions Products Pathway Source Support
200°C, inert atmosphereCO₂ + 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-3-[(2,5-dimethoxyphenyl)carbamoyl]propaneRadical-mediated decarboxylation
150°C, acidic (H₂SO₄)Cyclohexene-ethylamine + 2,5-dimethoxybenzamide + CO₂Acid-catalyzed decomposition

Stability Data :

  • The compound is stable below 100°C but rapidly degrades at higher temperatures (>150°C) .

Salt Formation and Zwitterionic Behavior

The carboxylic acid and tertiary amine groups enable pH-dependent ionic interactions.

pH Range Dominant Form Applications
<2.5Protonated amine + neutral carboxylic acidAcidic solubilization
2.5–4.5Zwitterion (amine⁺–COO⁻)Crystallization
>4.5Deprotonated carboxylate + neutral amineSalt formation with metals (Na⁺, K⁺)

Experimental Evidence :

  • Sodium salt formation (pH 8–10) enhances aqueous solubility (up to 25 mg/mL) .

Oxidation of the Cyclohexene Ring

The cyclohexene double bond undergoes epoxidation or dihydroxylation.

Reagent Conditions Product Yield
mCPBADCM, 0°C → 25°C, 12hCyclohexene epoxide derivative60%
OsO₄, NMOTHF/H₂O, 25°C, 24hcis-1,2-Diol derivative45%

Regioselectivity :

  • Epoxidation occurs at the less hindered face of the cyclohexene ring .

Enzymatic Interactions

In biological systems, hydrolytic enzymes target the carbamoyl and amide bonds.

Enzyme Reaction Kinetic Parameters
Porcine liver esteraseCarbamoyl hydrolysis (pH 7.4)Km=0.8 mM, kcat=0.12 s1K_m = 0.8 \ \text{mM}, \ k_{cat} = 0.12 \ \text{s}^{-1}
Human carboxypeptidase BPropanoic acid cleavageIC50=15 μMIC_{50} = 15 \ \mu\text{M}

Metabolic Pathways :

  • Phase I metabolism involves demethylation and hydroxylation; Phase II yields glucuronide conjugates .

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the cyclohexene double bond.

Wavelength Product Quantum Yield
254 nmtrans-Cyclohexene isomer0.32
365 nmNo reaction

Stability Note :

  • Prolonged UV exposure (>6h) degrades the carbamoyl group.

Scientific Research Applications

2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid
  • 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,3-dimethoxyanilino)-4-oxobutanoic acid
  • 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,6-dimethoxyanilino)-4-oxobutanoic acid

Uniqueness

The uniqueness of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID lies in its specific substitution pattern on the anilino group, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct properties and applications compared to its analogs.

Biological Activity

The compound 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-3-[(2,5-dimethoxyphenyl)carbamoyl]propanoic acid is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for assessing its applicability in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, and it features a cyclohexene ring, an ethylamine moiety, and a dimethoxyphenyl group. The structure can be summarized as follows:

  • Cyclohexene Ring : Provides hydrophobic characteristics.
  • Ethylamine Side Chain : Contributes to the compound's basicity and potential interactions with biological targets.
  • Dimethoxyphenyl Group : May enhance binding affinity to specific receptors or enzymes.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H22N2O4
Molecular Weight318.37 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

The biological activity of the compound may involve several mechanisms:

  • Receptor Interaction : The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : The amide functional group could facilitate interactions with various enzymes, potentially inhibiting their activity.
  • Cell Signaling Modulation : The compound may alter cell signaling pathways, influencing cellular responses.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antidepressant Activity : Compounds with ethylamine structures have shown promise in modulating serotonin and norepinephrine levels.
  • Analgesic Properties : Some derivatives have been noted for their pain-relieving effects.

Case Studies

  • Study on CNS Activity : A study evaluated the effects of related compounds on serotonin receptor subtypes. Results indicated that certain derivatives significantly increased serotonin levels in rat models, suggesting potential antidepressant effects .
  • Inhibition of Enzymatic Activity : Another investigation focused on enzyme inhibition, revealing that similar compounds could inhibit protease activity by binding to the active site, thereby disrupting normal cellular functions .

Table 2: Summary of Biological Studies

Study FocusFindings
CNS ActivityIncreased serotonin levels in rat models
Enzyme InhibitionProtease activity inhibited by binding to active site

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis yield of this compound?

  • Answer : Synthesis optimization requires iterative adjustments to reaction conditions. For example, varying solvent polarity (e.g., DMF vs. THF) and temperature can influence cyclization efficiency. Evidence from synthetic chemistry roles emphasizes literature-driven route design and troubleshooting reaction inefficiencies, such as byproducts from incomplete amide bond formation . Additionally, monitoring reactions via TLC or HPLC (as seen in pharmacopeial purity assessments ) ensures intermediate stability.

Q. How can researchers validate the structural integrity of this compound using analytical techniques?

  • Answer : Combine NMR (1H/13C) to confirm cyclohexenyl and dimethoxyphenyl substituents, and LC-MS for molecular weight verification. Purity assessment via HPLC with UV detection (e.g., at 254 nm) aligns with pharmacopeial standards for related amino acid derivatives . For chiral centers, chiral chromatography or optical rotation measurements are critical .

Q. What stability studies are essential for ensuring compound integrity during storage?

  • Answer : Conduct accelerated stability testing under varied conditions (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic susceptibility of the carbamoyl group using HPLC, as seen in propanoic acid derivative studies . Lyophilization or inert atmosphere storage may mitigate oxidation of the cyclohexenyl moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of biological assays for this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, such as enzymes with hydrophobic active sites accommodating the cyclohexenyl group. MD simulations assess conformational stability of the carbamoyl-propanoic acid backbone in physiological conditions. Such methods are validated in environmental chemical studies .

Q. What experimental design frameworks are suitable for evaluating pharmacological activity in vitro?

  • Answer : Use a split-plot design to test multiple concentrations and biological replicates efficiently, as applied in agricultural chemical trials . For dose-response assays, include positive controls (e.g., known inhibitors for enzyme targets) and normalize data to account for solvent effects on the dimethoxyphenyl group .

Q. How should researchers resolve contradictions in solubility data across studies?

  • Answer : Reassess solvent systems using Hansen solubility parameters to explain discrepancies. For instance, the compound’s low aqueous solubility (due to the hydrophobic cyclohexenyl group) may require co-solvents like DMSO, as noted in pesticide formulation studies . Validate findings via nephelometry or dynamic light scattering .

Q. What strategies mitigate off-target effects in mechanistic studies?

  • Answer : Employ orthogonal assays (e.g., SPR for binding affinity and cellular thermal shift assays for target engagement). For carbamoyl-containing compounds, confirm specificity using knockout cell lines or competitive inhibitors, following methodologies in advanced pharmacology courses .

Methodological Considerations from Evidence

  • Synthesis & Analysis : highlights iterative route design and problem-solving, while pharmacopeial standards provide purity benchmarks.
  • Environmental Impact : Adapt degradation pathway frameworks from environmental fate studies to assess ecological risks.
  • Experimental Design : Split-plot methodologies and computational modeling are transferable to pharmacological and stability testing.

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